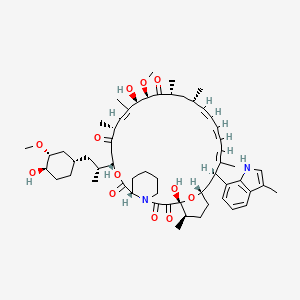

![molecular formula C68H88N16O14 B10847491 c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)

c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro] est un peptide cyclique composé des acides aminés thréonine, tyrosine, thréonine, histidine, D-naphtylalanine, arginine, tryptophane, thréonine, isoleucine et proline. Cette séquence peptidique est connue pour ses activités biologiques potentielles et est souvent étudiée pour ses interactions avec divers récepteurs dans le corps.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro] implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Activation des acides aminés : Chaque acide aminé est activé à l'aide de réactifs tels que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC) en présence d'hydroxybenzotriazole (HOBt) ou d'Oxyma Pure.

Couplage : Les acides aminés activés sont couplés à la chaîne peptidique liée à la résine dans des conditions douces.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA) ou de réactifs similaires.

Cyclisation : Le peptide linéaire est cyclisé en formant une liaison peptidique entre le N-terminus et le C-terminus, souvent à l'aide de réactifs comme le HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde hexafluorophosphate).

Méthodes de production industrielle

La production industrielle de ce peptide peut impliquer la SPPS à grande échelle avec des synthétiseurs peptidiques automatisés. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent :

Synthèse automatisée : Utilisation de systèmes robotiques pour automatiser les étapes répétitives de la SPPS.

Purification : La chromatographie liquide haute performance (HPLC) est utilisée pour purifier le peptide.

Caractérisation : La spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN) sont utilisées pour confirmer la structure et la pureté du peptide.

Analyse Des Réactions Chimiques

Types de réactions

C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]: peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé à des résidus d'acides aminés spécifiques, tels que le tryptophane et la tyrosine, en utilisant des réactifs comme le peroxyde d'hydrogène ou les peracides.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits à l'aide de dithiothréitol (DTT) ou de tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés par mutagenèse dirigée ou modification chimique.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, peracides.

Réduction : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Kits de mutagenèse dirigée, réactifs de modification chimique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation peut entraîner la formation de dérivés de tryptophane ou de tyrosine oxydés, tandis que la réduction peut donner des peptides avec des ponts disulfures réduits.

Applications de recherche scientifique

C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]: a plusieurs applications de recherche scientifique, notamment :

Chimie : Étude des méthodes de synthèse peptidique et de la formation de la liaison peptidique.

Biologie : Investigation des interactions peptide-récepteur et des voies de transduction du signal.

Médecine : Exploration d'applications thérapeutiques potentielles, telles que les agonistes ou les antagonistes des récepteurs.

Industrie : Développement de matériaux à base de peptides et d'applications biotechnologiques.

Mécanisme d'action

Le mécanisme d'action de C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro] implique son interaction avec des récepteurs spécifiques, tels que le récepteur de la mélanocortine 4 (MC4R). Ce récepteur est impliqué dans l'homéostasie énergétique et la croissance somatique. Le peptide se lie au récepteur, activant les protéines G qui stimulent l'adénylate cyclase, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) et des voies de signalisation en aval subséquentes .

Applications De Recherche Scientifique

C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]: has several scientific research applications, including:

Chemistry: Studying peptide synthesis methods and peptide bond formation.

Biology: Investigating peptide-receptor interactions and signal transduction pathways.

Medicine: Exploring potential therapeutic applications, such as receptor agonists or antagonists.

Industry: Developing peptide-based materials and biotechnological applications.

Mécanisme D'action

The mechanism of action of C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro] involves its interaction with specific receptors, such as the melanocortin receptor 4 (MC4R). This receptor is involved in energy homeostasis and somatic growth. The peptide binds to the receptor, activating G proteins that stimulate adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

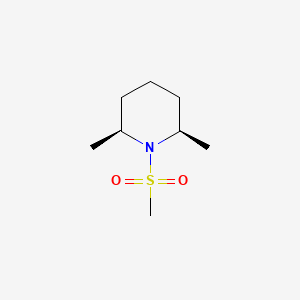

- C[Thr-Tyr-Thr-His-DPhe-Arg-Trp-Thr-Ile-Pro]

- C[Thr-Tyr-Thr-His-DNal-Arg-Trp-Thr-Ile-Pro]

- C[Thr-Tyr-Thr-His-DTrp-Arg-Trp-Thr-Ile-Pro]

Unicité

C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]: est unique en raison de la présence de D-naphtylalanine, qui confère des propriétés structurelles et fonctionnelles distinctes par rapport à d'autres peptides similaires. Cette modification peut améliorer l'affinité de liaison et la spécificité pour certains récepteurs, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C68H88N16O14 |

|---|---|

Poids moléculaire |

1353.5 g/mol |

Nom IUPAC |

2-[3-[(3R,6R,9R,12S,15R,18S,21S,24S,27S,30R)-3-[(2R)-butan-2-yl]-6,21,27-tris[(1R)-1-hydroxyethyl]-24-[(4-hydroxyphenyl)methyl]-18-(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-15-(naphthalen-1-ylmethyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-12-yl]propyl]guanidine |

InChI |

InChI=1S/C68H88N16O14/c1-6-35(2)54-67(98)84-27-13-21-53(84)63(94)83-56(37(4)86)65(96)78-49(28-39-22-24-44(88)25-23-39)61(92)81-55(36(3)85)64(95)79-52(31-43-33-71-34-74-43)60(91)77-50(29-41-16-11-15-40-14-7-8-17-45(40)41)59(90)75-48(20-12-26-72-68(69)70)58(89)76-51(62(93)82-57(38(5)87)66(97)80-54)30-42-32-73-47-19-10-9-18-46(42)47/h7-11,14-19,22-25,32-38,48-57,73,85-88H,6,12-13,20-21,26-31H2,1-5H3,(H,71,74)(H,75,90)(H,76,89)(H,77,91)(H,78,96)(H,79,95)(H,80,97)(H,81,92)(H,82,93)(H,83,94)(H4,69,70,72)/t35-,36-,37-,38-,48+,49+,50-,51-,52+,53-,54-,55+,56+,57-/m1/s1 |

Clé InChI |

JUOTYAXVJMXIJJ-RTWQMTKCSA-N |

SMILES isomérique |

CC[C@@H](C)[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C)O)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC6=CC=CC=C65)CC7=CN=CN7)[C@@H](C)O)CC8=CC=C(C=C8)O)[C@@H](C)O |

SMILES canonique |

CCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC6=CC=CC=C65)CC7=CN=CN7)C(C)O)CC8=CC=C(C=C8)O)C(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847408.png)

![c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847416.png)

![c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847430.png)

![c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847437.png)

![c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847444.png)

![c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847451.png)

![c[Ser-Tyr-Thr-His-Dphe-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847460.png)

![c[RGDf-(S,R)-alpha-Dfm-F]](/img/structure/B10847464.png)

![c[RGDf-(R)-alpha-TfmV]](/img/structure/B10847471.png)

![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)

![c[YYDEKLEE]-NH2](/img/structure/B10847506.png)

![c[YYDEGLEE]-NH2](/img/structure/B10847509.png)